molecular formula C19H12N2O2S B2631689 Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate CAS No. 873857-08-0

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate

Cat. No.: B2631689
CAS No.: 873857-08-0
M. Wt: 332.38
InChI Key: BYUISZJSMJEOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

The cellular effects of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate are currently under investigation. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting potential impacts on cellular processes .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. The reaction is often catalyzed by acidic or basic conditions, and solvents such as ethanol or methanol are commonly used. The reaction mixture is usually heated to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce reaction times but also improve yields and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate stands out due to its unique combination of a benzothiazole ring and a pyridine carboxylate group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c22-19(23-13-7-2-1-3-8-13)14-9-6-12-20-17(14)18-21-15-10-4-5-11-16(15)24-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUISZJSMJEOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.